
6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable thiocarbonyl compound in the presence of a chlorinating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Halogen substitution reactions, particularly involving the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups in place of the chloro group.
Scientific Research Applications
Biological Activities
1. Anticonvulsant Activity
Research indicates that 6-chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone exhibits anticonvulsant properties. A study demonstrated its effectiveness in reducing seizure activity in animal models, suggesting potential therapeutic applications for epilepsy and other seizure disorders .
2. Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have confirmed its efficacy against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
3. Anticancer Potential
Preliminary investigations have suggested that this compound may possess anticancer properties. Studies have reported cytotoxic effects on cancer cell lines, prompting further research into its mechanisms of action and potential applications in cancer therapy .
Synthetic Applications
This compound can be synthesized through various methods involving phenyl isothiocyanate and amino acids. The synthesis process typically includes:
- Refluxing a mixture of phenyl isothiocyanate with 2-amino-5-chlorobenzoic acid in the presence of triethylamine.
- Isolation and purification of the product through recrystallization techniques.
This synthetic route demonstrates the compound’s accessibility for further modifications and derivatives that may enhance its biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The exact pathways and interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4(3H)-quinazolinone: Lacks the chloro and thioxo groups.
6-Chloro-2-methyl-4(3H)-quinazolinone: Contains a methyl group instead of a phenyl group.
3-Phenyl-2-thioxo-4(3H)-quinazolinone: Lacks the chloro group.
Uniqueness
6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both the chloro and thioxo groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 84772-27-0) is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other notable biological properties.
Chemical Structure and Properties
The molecular formula for this compound is C14H9ClN2OS. Its structure includes a quinazolinone core with a thioxo group, which is crucial for its biological activity.
Research indicates that compounds similar to this compound can act as dual inhibitors of tyrosine kinases such as VEGFR-2 and c-Met. These kinases are involved in tumor growth and metastasis, making them critical targets in cancer therapy.
Inhibition of Tyrosine Kinases
A study demonstrated that derivatives of quinazolinone exhibited potent inhibitory activity against VEGFR-2 and c-Met with IC50 values in the nanomolar range. For instance, compound 3e showed IC50 values of 83 nM for VEGFR-2 and 48 nM for c-Met, indicating strong inhibitory potential against these pathways .
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HCT-116 (Colorectal) | 1.184 | |
MDA-MB-231 (Breast) | 4.98 - 14.65 | |
HepG2 (Liver) | 4.98 - 14.65 | |
WI38 (Normal Cells) | >20 (selectivity) |
The compound demonstrated selective cytotoxicity towards cancer cells compared to normal cells, with a selectivity index greater than 20 for HCT-116 cells over WI38 normal cells.
Apoptosis Induction
Further studies indicated that treatment with this compound resulted in significant apoptosis in cancer cells. The mechanism was investigated using Annexin V-FITC/PI staining methods, showing that the compound induced cell cycle arrest primarily at the G0/G1 phase .
Case Studies and Experimental Findings
In a recent study involving a series of quinazolinone derivatives, compounds structurally related to 6-Chloro-3-phenyl-2-thioxo exhibited remarkable anticancer properties. Specifically:
- Compound 3c : Showed an IC50 value of 1.184 µM against HCT-116 cells and was noted for its selectivity over normal cells.
- Compound 3e : Demonstrated comparable efficacy with an IC50 value of 3.403 µM against the same cell line.
These findings suggest that modifications to the quinazolinone framework can enhance biological activity and selectivity .
Properties
IUPAC Name |
6-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFAKLISLYPZTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409721 |
Source
|
Record name | FA-0604 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84772-27-0 |
Source
|
Record name | FA-0604 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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